molecular formula C25H20N4O3S B2842799 3-(4-methylbenzyl)-7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione CAS No. 1207000-52-9

3-(4-methylbenzyl)-7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2842799
CAS No.: 1207000-52-9
M. Wt: 456.52
InChI Key: CWLLZZFLXNJCSF-UHFFFAOYSA-N
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Description

3-(4-methylbenzyl)-7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a complex heterocyclic compound designed for advanced pharmaceutical and life science research. This molecule is part of the quinazoline-2,4(1H,3H)-dione family, a scaffold prominent in medicinal chemistry due to its diverse pharmacological profiles . The structure integrates a quinazoline-dione core, a 1,2,4-oxadiazole ring, and specific aromatic substitutions, making it a candidate for investigating new therapeutic agents. The primary research value of this compound lies in its potential as a dual-purpose agent. Like its structural analogues, it is investigated as a fluoroquinolone-like inhibitor targeting two key bacterial enzymes: DNA gyrase and topoisomerase IV . This mechanism is crucial for combating resistant bacterial strains, and such derivatives often show moderate to broad-spectrum activity against Gram-positive and Gram-negative bacteria . Concurrently, the quinazoline-dione core is a recognized pharmacophore in oncology research. Related compounds exhibit protein tyrosine kinase inhibitory activity , which can disrupt critical cell signaling pathways in cancer cells, leading to the inhibition of proliferation and the induction of apoptosis. This product is intended for non-human research applications only. It is strictly for use in laboratory studies and is not certified for diagnostic, therapeutic, or veterinary procedures. Researchers handling this compound should adhere to all relevant safety protocols.

Properties

CAS No.

1207000-52-9

Molecular Formula

C25H20N4O3S

Molecular Weight

456.52

IUPAC Name

3-[(4-methylphenyl)methyl]-7-[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione

InChI

InChI=1S/C25H20N4O3S/c1-15-3-5-16(6-4-15)14-29-24(30)20-12-9-18(13-21(20)26-25(29)31)23-27-22(28-32-23)17-7-10-19(33-2)11-8-17/h3-13H,14H2,1-2H3,(H,26,31)

InChI Key

CWLLZZFLXNJCSF-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC=C(C=C5)SC)NC2=O

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methylbenzyl)-7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione typically involves multiple steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Oxadiazole Ring: The oxadiazole ring is introduced via cyclization reactions involving hydrazides and carboxylic acids or their derivatives. This step often requires dehydrating agents like phosphorus oxychloride (POCl3) or sulfuric acid (H2SO4).

    Substitution Reactions: The introduction of the 4-methylbenzyl and 4-(methylthio)phenyl groups is achieved through nucleophilic substitution reactions. Common reagents include alkyl halides and thiols, with bases such as potassium carbonate (K2CO3) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring or the quinazoline core, potentially leading to ring-opening or hydrogenation products.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) in the presence of a catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced quinazoline derivatives or ring-opened products.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The presence of the oxadiazole ring is particularly interesting for its bioactivity.

Medicine

Pharmacologically, this compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities. The quinazoline core is a common motif in many drugs, enhancing the interest in this compound.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and functional groups that allow for further chemical modifications.

Mechanism of Action

The mechanism of action of 3-(4-methylbenzyl)-7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The oxadiazole ring can interact with biological targets through hydrogen bonding or hydrophobic interactions, while the quinazoline core can participate in π-π stacking interactions with aromatic amino acids in proteins.

Comparison with Similar Compounds

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Biological Activity Lipophilicity (Predicted)
Target Compound Quinazoline-2,4-dione 4-Methylbenzyl, 4-(methylthio)phenyl Antimicrobial/Kinase inhibition High
15a () Isoquinoline Oxadiazole with 4-hydroxyphenyl Antimicrobial Moderate
3Ac () Quinoline-2,4-dione Triazole with aminophenyl Acetylated for stability Low
3Ae () Quinoline-2,4-dione Acetylated triazole Enhanced metabolic stability Moderate

Q & A

Q. What are the key synthetic pathways for this compound, and how are reaction conditions optimized?

The synthesis involves multi-step organic reactions, starting with 4-methylbenzyl derivatives and oxadiazole intermediates. Critical steps include:

  • Cyclocondensation : Refluxing in polar aprotic solvents (e.g., DMF or DMSO) with bases like NaH or K2_2CO3_3 to facilitate ring closure .
  • Functional group incorporation : The methylthio group is introduced via nucleophilic substitution or coupling reactions under controlled pH and temperature .
  • Purification : High-performance liquid chromatography (HPLC) or recrystallization from ethanol/methanol ensures >95% purity .

Optimization strategies :

ParameterImpact on Yield/PurityExample Conditions
Solvent polarityHigher polarity improves cyclization efficiencyDMF (ε=37) vs. THF (ε=7.5)
TemperatureElevated temps (80–120°C) accelerate reaction ratesReflux in DMSO (189°C)
CatalystPd/C or CuI enhances coupling reactions5 mol% Pd/C for Suzuki-Miyaura coupling

Q. Which characterization techniques are essential for confirming its structure?

  • NMR spectroscopy : 1^1H and 13^13C NMR identify quinazoline protons (δ 7.5–8.5 ppm) and oxadiazole carbons (δ 160–165 ppm) .
  • Mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]+^+ at m/z 461.12) .
  • IR spectroscopy : Detects carbonyl stretches (~1700 cm1^{-1}) and C-S bonds (~650 cm1^{-1}) .

Q. What functional groups contribute to its bioactivity?

  • Quinazoline core : Binds ATP pockets in kinases, enabling enzyme inhibition .
  • Oxadiazole moiety : Enhances metabolic stability and π-π stacking with hydrophobic enzyme pockets .
  • Methylthio group : Modulates lipophilicity (clogP ~3.2) and membrane permeability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved potency?

  • Substitution patterns :
PositionModificationBiological Impact
C7 (oxadiazole)Replace methylthio with CF3_3Increased target affinity (IC50_{50} ↓ 40%)
C3 (benzyl)Introduce electron-withdrawing groups (e.g., NO2_2)Enhanced solubility but reduced bioavailability
  • Rational design : Use molecular docking (e.g., AutoDock Vina) to predict interactions with EGFR or PARP targets .

Q. How to resolve contradictions in spectral data during structural elucidation?

  • Case example : Discrepancies in 1^1H NMR splitting patterns may arise from rotamers of the oxadiazole group.
  • Methodology :

Perform variable-temperature NMR (VT-NMR) to observe coalescence of split peaks .

Compare experimental data with DFT-calculated chemical shifts (Gaussian 16) .

Use 2D NMR (COSY, HSQC) to confirm connectivity .

Q. What strategies mitigate low yields in large-scale synthesis?

  • Process optimization :
  • Switch from batch to flow chemistry for exothermic steps (e.g., cyclocondensation) .
  • Use scavenger resins (e.g., QuadraSil MP) to remove byproducts .
    • Catalyst recycling : Immobilize Pd catalysts on silica to reduce costs (reused ≥5 cycles) .

Q. How to evaluate its pharmacokinetic properties in preclinical models?

  • In vitro assays :
  • Microsomal stability (human liver microsomes): Measure t1/2_{1/2} using LC-MS/MS .
  • Caco-2 permeability: Assess apical-to-basal transport for oral bioavailability .
    • In vivo studies : Administer 10 mg/kg (IV/PO) in rodents; quantify plasma levels via HPLC-PDA .

Data Contradiction Analysis

Q. Conflicting bioactivity data across cell lines: How to identify artifacts?

  • Case : IC50_{50} varies 10-fold between HeLa and MCF-7 cells.
  • Troubleshooting :

Verify compound stability in culture media (e.g., pH 7.4 vs. 6.5) .

Check for off-target effects using kinase profiling (Eurofins Panlabs) .

Normalize data to cell viability controls (MTT/WST-1 assays) .

Methodological Resources

  • Synthetic protocols : Detailed in (reflux conditions, purification) and (solvent selection).
  • Computational tools : AutoDock Vina (docking), Gaussian 16 (NMR prediction) .
  • Biological assays : Eurofins kinase profiling, Caco-2 permeability models .

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